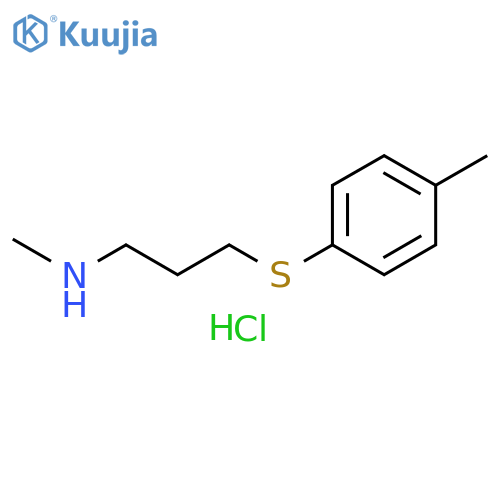Cas no 1609406-59-8 (N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride)

1609406-59-8 structure
商品名:N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride
CAS番号:1609406-59-8
MF:C11H18ClNS
メガワット:231.78532075882
MDL:MFCD13194087
CID:4608667
N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride
- N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride
-
- MDL: MFCD13194087
- インチ: 1S/C11H17NS.ClH/c1-10-4-6-11(7-5-10)13-9-3-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H
- InChIKey: KSRUSKLRKUZUAW-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)CCCNC.Cl
N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1255704-5g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95% | 5g |
$355 | 2023-09-04 | |
| TRC | M332645-100mg |
N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine Hydrochloride |
1609406-59-8 | 100mg |
$ 65.00 | 2022-06-03 | ||
| A2B Chem LLC | AI91391-1g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95% | 1g |
$120.00 | 2024-04-20 | |
| A2B Chem LLC | AI91391-5g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95% | 5g |
$445.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1255704-1g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95% | 1g |
$125 | 2025-02-24 | |
| TRC | M332645-500mg |
N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine Hydrochloride |
1609406-59-8 | 500mg |
$ 80.00 | 2022-06-03 | ||
| 1PlusChem | 1P00J4F3-1g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95% | 1g |
$61.00 | 2025-03-01 | |
| TRC | M332645-50mg |
N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine Hydrochloride |
1609406-59-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| Fluorochem | 361651-1g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95.0% | 1g |
£79.00 | 2023-04-13 | |
| Fluorochem | 361651-5g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95.0% | 5g |
£313.00 | 2023-04-13 |
N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride 関連文献
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
1609406-59-8 (N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride) 関連製品
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
